6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
6-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUSZHHHSAODBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205432 | |
| Record name | 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83419-49-2 | |
| Record name | 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83419-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of an indoline derivative with a cyclopropane precursor under specific conditions to form the spirocyclic core . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that optimize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one, including 6'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one, exhibit significant anticancer properties. A study demonstrated that synthesized compounds were evaluated against multiple human cancer cell lines, including DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer). Notably, certain derivatives showed promising anticancer activity with IC50 values less than 10 μM, indicating their potential as therapeutic agents in oncology .
Neuroprotective Effects
The indoline-2-one scaffold, which includes this compound, has been explored for neuroprotective effects. Compounds with this framework have been noted for their ability to inhibit neuroinflammation and protect neuronal cells from apoptosis. This makes them candidates for further development in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods. One notable approach involves a metal-free cyclopropanation reaction using tosylhydrazone salts. This method not only provides high yields but also enhances safety by avoiding the use of diazo compounds . The compound can also be synthesized via chiral synthesis techniques that allow for the production of enantiomerically enriched derivatives .
Applications in Asymmetric Synthesis
The compound's unique structure allows it to serve as a versatile intermediate in asymmetric synthesis. Its ability to undergo various transformations makes it useful in developing new pharmaceuticals with specific chiral properties. For instance, recent advancements have shown that spirocyclic oxindoles can be synthesized through stereoselective approaches involving cycloaddition reactions .
Material Science
Organic Luminescent Materials
Due to its structural characteristics, this compound may also find applications in the field of organic electronics and luminescent materials. The indoline structure is known for its potential as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound's ability to form stable luminescent states makes it a candidate for further research in this area.
Case Studies
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are modified at the 5'-, 6'-, or 7'-positions to tune biological activity. Key analogs include:
Key Observations :
- Halogenation (Cl, Br, F): Enhances kinase inhibitory potency. The 6'-chloro derivative demonstrates single-digit nanomolar activity against PLK4, a mitotic kinase critical in cancer cell proliferation . Brominated analogs show broader-spectrum anticancer activity but lower specificity .
- Methyl/Methoxy Groups : Improve metabolic stability and oral exposure. For example, CFI-400945 (a 5'-methoxy analog) achieved tumor growth inhibition in murine colon cancer models .
- Stereochemistry : The (1R,2S) configuration in 6'-chloro derivatives optimizes binding to PLK4’s ATP pocket, conferring >100-fold selectivity over related kinases .
Antitumor Efficacy
- 6'-Chloro derivative: In HCT116 colon cancer xenografts, CFI-400945 (a close analog) reduced tumor volume by 80% at 10 mg/kg doses .
- 6'-Bromo derivative : Exhibited IC₅₀ values of 5–15 μM against prostate (DU-145) and lung (A-549) cancer cells, suggesting moderate cytotoxicity .
- Spirocyclopropane Core : The rigid cyclopropane ring enhances binding to hydrophobic kinase domains, as seen in PLK4 inhibition (ΔG = −9.8 kcal/mol) .
Kinase Selectivity
- PLK4 Inhibition : The 6'-chloro derivative shows IC₅₀ = 0.4–1.1 nM against Pim-1/2/3 kinases, with moderate cellular potency (IC₅₀ = 1.4 μM in KMS-12 BM cells) .
- Off-Target Effects: Methyl and methoxy derivatives exhibit reduced off-target binding compared to halogenated analogs, as shown in kinome-wide profiling .
Metal-Free Cyclopropanation ()
A novel approach uses tosylhydrazone salts under mild conditions (50°C) to achieve >90% enantiomeric excess for spiro[cyclopropane-1,3'-indolin]-2'-ones. This method avoids transition metals, simplifying purification .
Copper-Catalyzed Reactions ()
Three-component reactions with sulfoxonium ylides yield bisaroyl spirocyclopropanes with high diastereoselectivity.
Biological Activity
6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure that includes a cyclopropane ring fused to an indolin moiety. This configuration is known to enhance reactivity and biological activity due to the strain in the cyclopropane ring, which can facilitate various chemical reactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar spirocyclic structures often interact with critical biological pathways. The following mechanisms have been identified:
- Receptor Interaction : Many spirocyclic compounds act as ligands for various receptors, influencing signaling pathways related to pain, inflammation, and neuroprotection.
- Cellular Pathway Modulation : These compounds may regulate apoptosis and cell proliferation through interactions with cellular pathways.
- Enzyme Inhibition : Some studies suggest that spirocyclic derivatives can inhibit enzymes involved in disease processes, such as beta-secretase 1 (BACE1), which is crucial in Alzheimer's disease pathology.
1. Anticancer Activity
A study examined the anticancer properties of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The findings highlighted their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The study demonstrated that these compounds could serve as lead candidates for further development in cancer therapeutics.
2. Neuroprotective Effects
Research has shown that derivatives of this compound exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, one study reported that certain analogs enhanced the activity of nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Spiro[indoline-3,4'-pyrrolidine]-2-carboxylic acid | Indoline core with pyrrolidine ring | Exhibits distinct neuroprotective properties |
| Spiro[indoline-3,4'-oxindole]-2-carboxylic acid | Oxindole structure | Known for its anticancer activity |
| Spiro[coumarin-indole]-2-carboxylic acid | Coumarin fused with indole | Antimicrobial properties |
This table illustrates how compounds with similar structural motifs can have diverse biological activities, emphasizing the importance of structural modifications in drug design.
Q & A
Q. What are the established synthetic methodologies for 6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one?
A common approach involves metal-free cyclopropanation using tosylhydrazone salts, which enables diastereoselective formation of the spiro-cyclopropane core. This method avoids transition-metal catalysts, simplifying purification and reducing costs. Reaction optimization typically focuses on solvent polarity (e.g., DMF or acetonitrile) and temperature control (60–80°C) to enhance yield and selectivity . Alternative routes include oxidative C–H functionalization strategies, where prefunctionalized indole derivatives undergo cyclization with halogenated reagents to install the chloro substituent .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Data collection is performed using Mo/Kα radiation (λ = 0.71073 Å), and structures are refined via SHELXL software, which employs full-matrix least-squares methods to optimize atomic displacement parameters and bond geometries. Hydrogen atoms are typically placed in calculated positions, and residual electron density maps are analyzed to confirm stereochemical assignments .
Q. What safety protocols are critical for handling this compound?
Safety Data Sheets (SDS) recommend using nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of fine particles. Waste disposal must follow institutional guidelines for halogenated organic compounds. Stability studies indicate no explosive hazards, but prolonged light exposure may degrade the compound .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this spiro compound?
Theoretical studies suggest chiral Brønsted acid catalysts (e.g., phosphoric acids) can induce asymmetry during cyclopropanation. Density Functional Theory (DFT) calculations reveal that non-covalent interactions (π-stacking, hydrogen bonding) between the catalyst and diazo intermediate control the transition-state geometry, favoring one enantiomer. Experimental validation uses polarimetric analysis and chiral HPLC to confirm enantiomeric excess (ee > 90%) .
Q. How is the pharmacological activity of this compound evaluated?
Anti-HIV activity is assessed via in vitro assays measuring inhibition of viral replication in MT-4 cells. EC₅₀ values are determined using p24 antigen ELISA, with cytotoxicity evaluated via MTT assays. Compound 88 (a structural analog) showed EC₅₀ = 0.12 μM and a selectivity index (SI) > 500, indicating potent activity with low cellular toxicity. Molecular docking studies further predict interactions with HIV-1 reverse transcriptase .
Q. How do computational models enhance understanding of its reactivity?
Molecular dynamics simulations (e.g., using MOE 2016.08) model the compound’s behavior in solvent environments. Quantum mechanical calculations (e.g., B3LYP/6-31G*) predict electrophilic attack sites, such as the cyclopropane ring’s strained C–C bonds. These models guide experimental design, such as selecting nucleophiles for ring-opening reactions or predicting regioselectivity in functionalization .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution). Variable-temperature NMR (VT-NMR) can identify equilibrating conformers, while SC-XRD provides static solid-state structures. For example, a 1H NMR singlet for equivalent cyclopropane protons at room temperature may split at −40°C, revealing hindered rotation. Cross-validation with IR and mass spectrometry further clarifies structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
